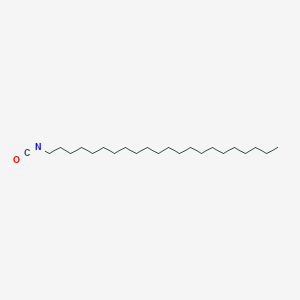
1-Isocyanatodocosane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Isocyanatodocosane is an organic compound with the molecular formula C_23H_45NO. It belongs to the class of isocyanates, which are characterized by the functional group -N=C=O. This compound is a long-chain aliphatic isocyanate, making it a significant molecule in various industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Isocyanatodocosane can be synthesized through several methods. One common approach involves the reaction of a long-chain amine with phosgene (COCl_2). The reaction proceeds via the formation of a carbamoyl chloride intermediate, which then decomposes to yield the isocyanate: [ \text{RNH}_2 + \text{COCl}_2 \rightarrow \text{RNCO} + 2 \text{HCl} ]
Industrial Production Methods: Industrial production of isocyanates, including this compound, often involves the phosgene process due to its efficiency. due to the hazardous nature of phosgene, alternative non-phosgene methods are being explored. These include the use of urea, dimethyl carbonate, and carbon monoxide in the presence of suitable catalysts .
Chemical Reactions Analysis
Types of Reactions: 1-Isocyanatodocosane undergoes several types of chemical reactions, primarily involving nucleophiles. These reactions include:
Hydrolysis: Reacts with water to form an amine and carbon dioxide. [ \text{RNCO} + \text{H}_2\text{O} \rightarrow \text{RNH}_2 + \text{CO}_2 ]
Alcoholysis: Reacts with alcohols to form urethanes. [ \text{RNCO} + \text{ROH} \rightarrow \text{ROC(O)NHR} ]
Aminolysis: Reacts with amines to form ureas. [ \text{RNCO} + \text{R’NH}_2 \rightarrow \text{RNHCONHR’} ]
Common Reagents and Conditions: The reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures. Common reagents include water, alcohols, and amines.
Major Products: The major products formed from these reactions are amines, urethanes, and ureas, depending on the nucleophile involved.
Scientific Research Applications
1-Isocyanatodocosane has a wide range of applications in scientific research:
Biology: Investigated for its potential use in bioconjugation techniques, where it can be used to modify biomolecules.
Medicine: Explored for its role in drug delivery systems and as a potential therapeutic agent.
Industry: Utilized in the production of high-performance materials, including elastomers and sealants.
Mechanism of Action
The mechanism of action of 1-isocyanatodocosane involves its reactivity with nucleophiles. The isocyanate group (-N=C=O) is highly electrophilic, making it reactive towards nucleophiles such as water, alcohols, and amines. This reactivity is exploited in various applications, including the formation of polyurethanes and bioconjugates.
Comparison with Similar Compounds
1-Isocyanatododecane (C_13H_25NO): A shorter-chain isocyanate with similar reactivity but different physical properties.
1-Isocyanatooctadecane (C_19H_37NO): Another long-chain isocyanate with comparable applications in polyurethane synthesis.
Uniqueness: 1-Isocyanatodocosane is unique due to its long aliphatic chain, which imparts distinct physical properties such as higher melting and boiling points compared to shorter-chain isocyanates. This makes it particularly useful in applications requiring high thermal stability and durability.
Properties
CAS No. |
93662-72-7 |
|---|---|
Molecular Formula |
C23H45NO |
Molecular Weight |
351.6 g/mol |
IUPAC Name |
1-isocyanatodocosane |
InChI |
InChI=1S/C23H45NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-24-23-25/h2-22H2,1H3 |
InChI Key |
ODDFKRTWSQGENK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCN=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


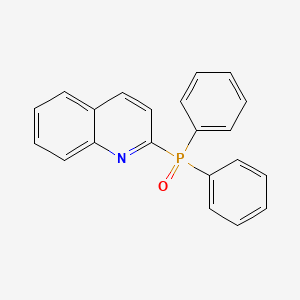
![3,3'-[(2-Nitrophenyl)azanediyl]bis(1,3-diphenylpropan-1-one)](/img/structure/B14357739.png)
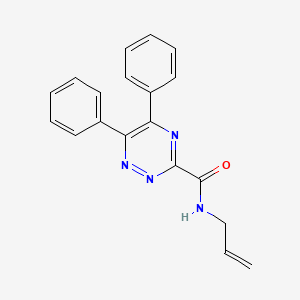

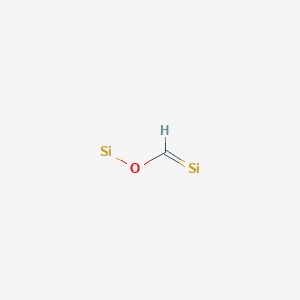

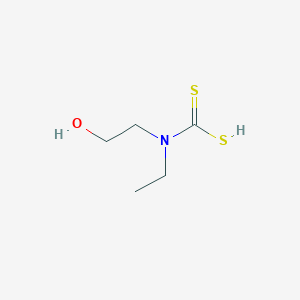
![[(E)-(3-hydroxynaphthalen-2-yl)methylideneamino]urea](/img/structure/B14357785.png)
![5-Azido-2-[3-(4-azidophenyl)-3-oxoprop-1-en-1-yl]benzene-1-sulfonic acid](/img/structure/B14357787.png)
![1-{2-[(Dimethylamino)methyl]benzyl}cyclopentanol](/img/structure/B14357796.png)

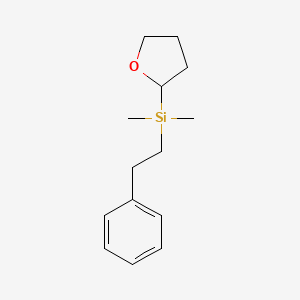
![4-[(Pentyloxy)methyl]cyclohexane-1-carboxylic acid](/img/structure/B14357823.png)
![[1-(3,4-Dimethoxybenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetic acid](/img/structure/B14357829.png)
